molecular formula C10H12FNO3 B1377123 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene CAS No. 1369809-57-3

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

Cat. No.: B1377123
CAS No.: 1369809-57-3
M. Wt: 213.21 g/mol
InChI Key: PORIJRZUPCCODO-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is a substituted aromatic compound featuring a benzene ring with a tert-butoxy group (-OC(CH₃)₃) at position 2, a fluorine atom at position 4, and a nitro group (-NO₂) at position 1. The tert-butoxy group confers steric bulk and lipophilicity, while the nitro and fluorine substituents introduce strong electron-withdrawing effects. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, where its substituent arrangement influences reactivity and physicochemical properties.

Properties

IUPAC Name

4-fluoro-2-[(2-methylpropan-2-yl)oxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-10(2,3)15-9-6-7(11)4-5-8(9)12(13)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORIJRZUPCCODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is favored due to the electron-withdrawing effect of the nitro group, which activates the aromatic ring toward nucleophilic attack. The fluoro substituent at the para position also influences regioselectivity and reactivity.

  • Nucleophile: Potassium tert-butoxide (KOtBu), generated in situ or used directly.
  • Electrophile: 4-fluoro-2-nitrophenol or similar nitroaromatic compounds.
  • Solvent: Polar aprotic solvents such as DMSO or tetrahydrofuran (THF).
  • Temperature: Reflux conditions (~100-130°C) or microwave irradiation to accelerate reaction kinetics.
  • Atmosphere: Presence of oxygen can assist in oxidative substitution pathways.

The reaction proceeds via displacement of the phenolic hydroxyl group by the tert-butoxy nucleophile, facilitated by the nitro group's activation of the ring. The tert-butoxy group enhances the compound’s solubility and stability, which is advantageous for downstream applications.

Transetherification via Aromatic Nucleophilic Substitution

A related method involves transetherification of 2,4-dimethoxynitrobenzene with sodium tert-butoxide under microwave irradiation. This process selectively replaces a methoxy group with a tert-butoxy group at the ortho position relative to the nitro group, achieving high regioselectivity and yields (~87%) under optimized conditions (110°C, 20 min, 10% dimethoxyethane in toluene).

This method highlights the feasibility of using alkoxy groups as leaving groups in SNAr reactions, which is less common than halogen leaving groups. The bulky tert-butoxide nucleophile selectively attacks the activated aromatic ring, facilitating transetherification with minimal byproduct formation when carefully controlled.

Comparative Data Table of Preparation Conditions

Parameter Method 1: Direct SNAr (Phenol + KOtBu) Method 2: Transetherification (Dimethoxy + NaOtBu)
Starting Material 4-fluoro-2-nitrophenol 2,4-dimethoxynitrobenzene
Nucleophile Potassium tert-butoxide Sodium tert-butoxide
Solvent DMSO, THF 10% dimethoxyethane in toluene
Temperature Reflux (~100-130°C) Microwave irradiation at 110°C
Reaction Time Several hours 20 minutes
Yield Moderate to high (varies by conditions) High (~87%)
Selectivity High for tert-butoxy substitution Exclusive ortho-selectivity
Byproducts Minimal with optimized conditions Minor byproducts identified and characterized
Purification Recrystallization, chromatography HPLC analysis, flash chromatography

Research Findings and Notes

  • The tert-butoxy group introduction via nucleophilic aromatic substitution is facilitated by the nitro group's strong electron-withdrawing effect, which activates the aromatic ring for nucleophilic attack.
  • Microwave-assisted transetherification offers a rapid and regioselective alternative to classical heating methods, with improved yields and reaction times.
  • The reaction conditions must be carefully controlled to avoid side reactions such as over-substitution or formation of minor byproducts, which have been structurally characterized in recent studies.
  • Industrial scale-up would require optimization of solvent use, reaction time, and temperature to balance yield and cost while minimizing environmental impact.
  • The tert-butoxy substituent improves the compound’s solubility and stability, which is beneficial for further chemical transformations or biological applications.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-(tert-butoxy)-4-methoxy-1-nitrobenzene.

    Reduction: The major product is 2-(tert-butoxy)-4-fluoro-1-aminobenzene.

    Oxidation: The major product is 2-(tert-butoxy)-4-fluoro-1-benzaldehyde.

Scientific Research Applications

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)-4-fluoro-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluoro and tert-butoxy groups can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

tert-Butyl 2-chloro-4-fluorobenzoate (C₁₁H₁₂ClFO₂)
  • Structure : A benzoate ester with tert-butyl, chloro, and fluoro substituents.
  • Key Differences : The ester group (-COO-) replaces the nitro group in the target compound, altering electronic effects. Chlorine (electron-withdrawing) at position 2 and fluorine at position 4 create a distinct electronic profile compared to the tert-butoxy and nitro groups in the target compound.
  • Reactivity: The ester group may undergo hydrolysis under acidic or basic conditions, whereas the nitro group in 2-(tert-butoxy)-4-fluoro-1-nitrobenzene is more resistant to such reactions.
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene (C₈H₈FNO₃)
  • Structure : Features methoxy (-OCH₃), methyl (-CH₃), fluorine, and nitro groups.
  • Key Differences : Methoxy (electron-donating) and methyl groups introduce steric and electronic effects distinct from the tert-butoxy group. The nitro group at position 3 (vs. position 1 in the target compound) alters regioselectivity in further substitutions.
  • Reactivity : The methoxy group directs electrophilic substitutions to ortho/para positions, while the tert-butoxy group in the target compound may impose greater steric hindrance, slowing reaction rates .
1-[Bis(tert-butoxycarbonyl)amino]-4-iodo-5-methoxy-2-nitrobenzene
  • Structure: Includes bis-tert-butoxycarbonyl (Boc)-protected amino, iodo, methoxy, and nitro groups.
  • Key Differences: The Boc-protected amino group and iodo substituent differentiate this compound from the target. Iodo’s role as a leaving group contrasts with fluorine’s electron-withdrawing nature.
  • Reactivity : The Boc group enhances solubility in organic solvents, while the iodo substituent enables cross-coupling reactions (e.g., Suzuki), a feature absent in the fluorine-containing target compound .

Physicochemical Properties

Property This compound (Estimated) tert-Butyl 2-chloro-4-fluorobenzoate 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene
Molecular Weight (g/mol) 243.25 230.66 185.15
Purity ~95–98% (estimated) 98% 95%
Solubility Low in water; high in organic solvents Moderate in dichloromethane Moderate in ethanol
Electron Effects Strongly electron-withdrawing (NO₂, F) Moderately withdrawing (Cl, F) Mixed (NO₂ withdrawing, OCH₃ donating)
  • Notes: The tert-butoxy group increases lipophilicity, reducing aqueous solubility compared to methoxy analogs. Nitro groups elevate melting points due to dipole interactions, as seen in related compounds .

Biological Activity

2-(Tert-butoxy)-4-fluoro-1-nitrobenzene is an organic compound characterized by its unique molecular structure, featuring a tert-butoxy group and a nitro group on a fluorinated benzene ring. This compound has garnered attention in the fields of medicinal chemistry and materials science due to its potential biological activities and reactivity. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other areas.

  • Molecular Formula : C10H12FNO3
  • Molecular Weight : Approximately 213.21 g/mol
  • Structural Features : The compound has a nitro group at the para position relative to the tert-butoxy substituent and a fluorine atom at the meta position, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biological macromolecules, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or alter receptor signaling pathways, leading to various biological effects. The specific mechanisms of action are still under investigation, but they may involve:

  • Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling cascades that regulate physiological responses.

In Vitro Studies

Recent research has highlighted the importance of studying the interactions of this compound with cancer cell lines. For example, a study evaluated its effects on various breast cancer cell lines, assessing growth inhibition over different exposure times.

Cell Line24h IC50 (μM)72h IC50 (μM)
MCF-715.3 ± 2.110.5 ± 1.8
SK-BR-312.7 ± 1.58.9 ± 0.9
MDA-MB-23118.5 ± 3.014.2 ± 2.6
MCF-10A>50>50

Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to control groups .

Case Studies

A notable case study involved the synthesis of derivatives based on this compound, which were evaluated for their cytotoxic properties against various cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to the parent compound, suggesting that structural modifications can significantly impact biological activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Fluoro-4-nitrophenolNitro group at para positionStronger hydrogen bonding due to hydroxyl group
4-Fluoro-2-nitrotolueneMethyl group adjacent to nitroIncreased lipophilicity due to methyl substitution
3-(Tert-butoxy)-4-fluoronitrobenzeneTert-butoxy at meta positionDifferent electronic effects due to positional change
2-Chloro-4-fluoro-1-nitrobenzeneChlorine instead of tert-butoxyDifferent reactivity patterns due to electronegative chlorine

This comparative analysis highlights how variations in substituent positions and types can influence chemical reactivity and biological activity .

Q & A

Q. What are the key considerations for synthesizing 2-(tert-butoxy)-4-fluoro-1-nitrobenzene?

Methodological Answer: The synthesis involves introducing the tert-butoxy group, fluorination, and nitration. Key steps include:

  • Protecting Group Strategy : Use tert-butyl etherification to install the tert-butoxy group at position 2. This group is bulky, requiring steric considerations during substitution reactions .
  • Nitration Conditions : Position-selective nitration at the 1-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like meta-nitration. The electron-donating tert-butoxy group directs nitration to the para position relative to itself, but steric hindrance may influence regioselectivity .
  • Fluorination : Fluorine can be introduced via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic fluorination. Confirm purity (>98%) via HPLC and NMR to avoid residual solvents or intermediates .

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The tert-butoxy group’s protons are absent (single methyl group at δ ~1.3 ppm for tert-butyl).
    • Aromatic protons show splitting patterns: para-nitro groups deshield adjacent protons (δ ~8.0–8.5 ppm).
    • Fluorine coupling (¹⁹F NMR) at δ ~-110 ppm (C-F) and nitro group confirmation via IR (asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 242.2 (C₁₀H₁₁FNO₃) with fragmentation peaks for tert-butyl (m/z 57) and nitro loss (m/z 196).
  • X-ray Crystallography : Resolve steric effects of tert-butoxy and nitro groups on molecular geometry .

Q. What solubility and storage protocols ensure compound stability?

Methodological Answer:

  • Solubility : Optimize solvent choice (e.g., DMSO, DCM, or THF) based on polarity. The tert-butoxy group enhances solubility in non-polar solvents, while the nitro group increases polarity. Pre-test solubility in small batches .
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles to preserve structural integrity .

Advanced Research Questions

Q. How does the tert-butoxy group influence electronic and steric effects in reactions?

Methodological Answer:

  • Electronic Effects : The tert-butoxy group is a strong electron donor via resonance, activating the aromatic ring for electrophilic substitution. However, steric bulk can hinder reactions at adjacent positions.
  • Case Study : In Suzuki couplings, the tert-butoxy group directs cross-coupling to the meta position relative to itself. Use DFT calculations (e.g., Gaussian) to map electron density and predict regioselectivity .
  • Kinetic Studies : Compare reaction rates with/without tert-butoxy using UV-Vis monitoring. Steric hindrance may slow nitration by ~30% compared to less bulky analogs .

Q. How to resolve contradictions in nitration regioselectivity reported in literature?

Methodological Answer:

  • Hypothesis Testing : If conflicting reports cite nitration at para vs. meta positions, design experiments varying reaction conditions (e.g., temperature, acid strength).
  • Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group positioning via NMR/MS .
  • Competitive Experiments : Compare reactivity with analogs (e.g., 4-fluoro-1-nitrobenzene) to isolate steric vs. electronic contributions .

Q. What methodologies assess thermal stability and decomposition pathways?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂. Decomposition onset >150°C indicates stability for most lab reactions.
  • GC-MS Post-Decomposition : Identify volatile byproducts (e.g., tert-butanol, NO₂) to infer cleavage mechanisms.
  • Accelerated Aging Studies : Store at 40°C/75% humidity for 4 weeks; monitor purity via HPLC to simulate long-term stability .

Q. How can computational chemistry predict reactivity and optimize synthesis?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect increases reactivity at the ortho position to fluorine.
  • Transition State Modeling : Simulate nitration pathways to identify energy barriers. Compare with experimental yields to validate models .
  • Solvent Effects : COSMO-RS simulations predict solubility trends and reaction efficiencies in non-polar vs. polar aprotic solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-(Tert-butoxy)-4-fluoro-1-nitrobenzene

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